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Abstract
Fingolimod (FTY720), an immunomodulating drug used in the treatment of multiple sclerosis, is

synthesized through various multi-step pathways. This document outlines a detailed application

and proposed synthetic protocol for Fingolimod, initiating from the starting material (2-
Chloroethyl)benzene. This route leverages a four-step synthesis involving Friedel-Crafts

acylation, ketone reduction, alkylation of diethyl acetamidomalonate, and a final reduction and

hydrolysis to yield Fingolimod. The protocols provided are based on established chemical

transformations analogous to those reported in the synthesis of Fingolimod and its

intermediates.

Introduction
The synthesis of Fingolimod, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, presents the

challenge of constructing a molecule with a lipophilic octylphenyl tail and a hydrophilic 2-amino-

1,3-propanediol head group. Numerous synthetic strategies have been developed to achieve

this. The pathway detailed herein proposes the use of (2-Chloroethyl)benzene as a cost-

effective starting material. The core of this synthetic approach is the sequential construction of

the 4-octylphenethyl moiety followed by the introduction and elaboration of the aminodiol head

group.
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Proposed Synthetic Pathway
The synthesis of Fingolimod from (2-Chloroethyl)benzene can be envisioned through the

following four key stages:

Friedel-Crafts Acylation: Introduction of the octanoyl group to the para-position of (2-
Chloroethyl)benzene.

Ketone Reduction: Conversion of the aryl ketone to an alkyl chain to form the 4-

octylphenethyl intermediate.

Alkylation: Coupling of the 4-octylphenethyl chloride intermediate with diethyl

acetamidomalonate.

Reduction and Hydrolysis: Transformation of the malonate derivative into the final 2-amino-

1,3-propanediol structure of Fingolimod.
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(2-Chloroethyl)benzene

1-(4-(2-chloroethyl)phenyl)octan-1-one

 Octanoyl chloride, AlCl3 

1-(2-chloroethyl)-4-octylbenzene

 Zn(Hg), HCl (Clemmensen) or
 H2NNH2, KOH (Wolff-Kishner) 

Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate

 Diethyl acetamidomalonate, NaOEt 

Fingolimod

 1. LiAlH4
 2. H2O/H+ 

Click to download full resolution via product page

Experimental Protocols
Step 1: Friedel-Crafts Acylation of (2-
Chloroethyl)benzene
This procedure describes the acylation of (2-Chloroethyl)benzene with octanoyl chloride to

yield 1-(4-(2-chloroethyl)phenyl)octan-1-one. The reaction is catalyzed by aluminum chloride.[1]

[2][3]

Materials:
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(2-Chloroethyl)benzene

Octanoyl chloride

Anhydrous Aluminum Chloride (AlCl₃)

Anhydrous Dichloromethane (DCM)

Hydrochloric acid (HCl), concentrated

Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Ice

Procedure:

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,

and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ in anhydrous

DCM.

Cool the suspension to 0°C using an ice bath.

Add (2-Chloroethyl)benzene to the cooled suspension.

Add octanoyl chloride dropwise from the dropping funnel to the stirred suspension over 30

minutes, maintaining the temperature below 5°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of

crushed ice and concentrated HCl to quench the reaction.
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Transfer the mixture to a separatory funnel, separate the organic layer, and extract the

aqueous layer with DCM.

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution,

and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to obtain the crude product.

Purify the crude 1-(4-(2-chloroethyl)phenyl)octan-1-one by vacuum distillation or column

chromatography.

Parameter Value

(2-Chloroethyl)benzene 1.0 eq

Octanoyl chloride 1.1 eq

Anhydrous AlCl₃ 1.2 eq

Solvent Anhydrous DCM

Reaction Temperature 0°C to room temp.

Reaction Time 2-4 hours

Anticipated Yield 75-85%

Table 1: Quantitative data for Friedel-Crafts Acylation.

Step 2: Reduction of 1-(4-(2-chloroethyl)phenyl)octan-1-
one
This step involves the reduction of the ketone to a methylene group to form 1-(2-chloroethyl)-4-

octylbenzene. Both Clemmensen and Wolff-Kishner reduction methods are applicable.[4][5][6]

[7][8]

Method A: Clemmensen Reduction (Acidic Conditions)[4][5][6][7][9]

Materials:
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1-(4-(2-chloroethyl)phenyl)octan-1-one

Zinc amalgam (Zn(Hg))

Concentrated Hydrochloric acid (HCl)

Toluene

Procedure:

Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric

chloride for 10 minutes, then decanting the solution and washing the zinc with water.

In a round-bottom flask, add the zinc amalgam, concentrated HCl, toluene, and 1-(4-(2-

chloroethyl)phenyl)octan-1-one.

Heat the mixture to reflux with vigorous stirring for 4-8 hours.

Cool the reaction mixture, and separate the organic layer.

Extract the aqueous layer with toluene.

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

Filter and concentrate the solution to yield the product.

Method B: Wolff-Kishner Reduction (Basic Conditions)[4][8]

Materials:

1-(4-(2-chloroethyl)phenyl)octan-1-one

Hydrazine hydrate (H₂NNH₂·H₂O)

Potassium hydroxide (KOH)

Diethylene glycol

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.masterorganicchemistry.com/2018/08/27/the-wolff-kishner-clemmensen-and-other-sidechain-reductions/
https://en.wikipedia.org/wiki/Wolff%E2%80%93Kishner_reduction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a flask fitted with a reflux condenser, add 1-(4-(2-chloroethyl)phenyl)octan-1-one,

hydrazine hydrate, and diethylene glycol.

Heat the mixture to 100-120°C for 1 hour.

Add powdered KOH and increase the temperature to 190-200°C, allowing water and excess

hydrazine to distill off.

Maintain the reflux at this temperature for 3-5 hours.

Cool the mixture, add water, and extract with a suitable solvent (e.g., ether or toluene).

Wash the organic extract with dilute HCl and then water.

Dry the organic layer, filter, and remove the solvent to obtain the product.

Parameter Clemmensen Wolff-Kishner

Substrate 1.0 eq 1.0 eq

Reducing Agent Zn(Hg), conc. HCl H₂NNH₂·H₂O, KOH

Solvent Toluene Diethylene glycol

Temperature Reflux 190-200°C

Reaction Time 4-8 hours 3-5 hours

Anticipated Yield 70-80% 80-90%

Table 2: Comparative data for Ketone Reduction.

Step 3: Alkylation of Diethyl Acetamidomalonate
This procedure details the alkylation of diethyl acetamidomalonate with 1-(2-chloroethyl)-4-

octylbenzene.[10][11][12]

Materials:

1-(2-chloroethyl)-4-octylbenzene
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Diethyl acetamidomalonate

Sodium ethoxide (NaOEt)

Anhydrous Ethanol

Sodium iodide (NaI) (optional, as catalyst)

Procedure:

In a dry flask under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

Add diethyl acetamidomalonate to the solution and stir until a clear solution is formed.

Add 1-(2-chloroethyl)-4-octylbenzene to the reaction mixture. A catalytic amount of NaI can

be added to facilitate the reaction.

Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

After cooling, neutralize the mixture with dilute acetic acid.

Remove the ethanol under reduced pressure.

Add water to the residue and extract with ethyl acetate.

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

Filter and concentrate the solvent to give the crude product, which can be purified by

crystallization or chromatography.
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Parameter Value

1-(2-chloroethyl)-4-octylbenzene 1.0 eq

Diethyl acetamidomalonate 1.2 eq

Sodium ethoxide 1.2 eq

Solvent Anhydrous Ethanol

Reaction Temperature Reflux

Reaction Time 12-24 hours

Anticipated Yield 60-75%

Table 3: Quantitative data for Alkylation.

Step 4: Reduction and Hydrolysis to Fingolimod
The final step involves the reduction of the diester and amide functionalities, followed by

hydrolysis to yield Fingolimod.[3][13][14][15]

Materials:

Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate

Lithium aluminum hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Hydrochloric acid (HCl), aqueous solution

Procedure:

In a flame-dried, three-necked flask under nitrogen, prepare a suspension of LiAlH₄ in

anhydrous THF.

Cool the suspension to 0°C.
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Add a solution of diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate in anhydrous THF

dropwise, keeping the temperature below 10°C.

After the addition, allow the mixture to warm to room temperature and then heat to reflux for

4-8 hours.

Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water,

followed by 15% aqueous NaOH, and then more water (Fieser workup).

Filter the resulting solid (aluminum salts) and wash thoroughly with THF.

Combine the filtrate and washings, and concentrate under reduced pressure.

Dissolve the residue in a suitable solvent and treat with aqueous HCl to hydrolyze any

remaining intermediates and form the hydrochloride salt of Fingolimod.

The final product can be purified by recrystallization.

Parameter Value

Malonate Intermediate 1.0 eq

LiAlH₄ 3.0-4.0 eq

Solvent Anhydrous THF

Reaction Temperature 0°C to Reflux

Reaction Time 4-8 hours

Anticipated Yield 70-85%

Table 4: Quantitative data for Reduction and Hydrolysis.

Workflow Visualization
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Step 1: Acylation

Step 2: Ketone Reduction

Step 3: Alkylation

Step 4: Final Reduction & Hydrolysis

Mix AlCl3 and (2-Chloroethyl)benzene in DCM

Add Octanoyl Chloride at 0°C

Stir at RT

Quench with Ice/HCl

Extract and Purify

React Ketone with Zn(Hg)/HCl or H2NNH2/KOH

Reflux

Work-up and Isolate

Prepare NaOEt in Ethanol

Add Diethyl Acetamidomalonate

Add 4-Octylphenethyl Chloride

Reflux

Neutralize, Extract, and Purify

Suspend LiAlH4 in THF

Add Malonate Intermediate at 0°C

Reflux

Quench and Work-up

Acidic Hydrolysis and Recrystallization

Fingolimod_Product

Fingolimod HCl
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Safety Precautions
Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. The

reaction should be carried out under anhydrous conditions and in a well-ventilated fume

hood. Quenching is highly exothermic.

Clemmensen Reduction: Concentrated HCl is highly corrosive. The reaction generates

hydrogen gas, which is flammable. Mercury compounds are toxic.

Wolff-Kishner Reduction: Hydrazine is toxic and corrosive. The reaction is performed at high

temperatures.

LiAlH₄ Reduction: Lithium aluminum hydride is a pyrophoric solid that reacts violently with

water and protic solvents. It must be handled under an inert atmosphere (nitrogen or argon).

The quenching procedure must be performed slowly and with extreme caution at low

temperatures.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and

gloves, must be worn at all times. All procedures should be conducted in a well-ventilated

fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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